Technical Documentation Center

Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
  • CAS: 925006-80-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate, a fluorinated heterocyclic compound w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Although specific data for this molecule is limited, this guide synthesizes information from closely related analogues and the parent carboxylic acid, 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid (CAS Number: 763109-04-2), to project its physicochemical properties, outline a reliable synthetic pathway, and discuss its potential as a bioactive scaffold. This document is intended to serve as a foundational resource for researchers interested in the exploration of novel isoxazole-phenoxyacetate derivatives.

Introduction: The Isoxazole-Phenoxyacetate Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle that is a prominent feature in a multitude of biologically active compounds. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation in various approved drugs, including the COX-2 inhibitor valdecoxib and several lactamase-resistant antibiotics like cloxacillin and dicloxacillin.[1] The isoxazole moiety is known to participate in a wide range of biological interactions, contributing to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

Similarly, the phenoxyacetate group is a well-established pharmacophore. Its presence is characteristic of a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth in targeted weeds. In the realm of pharmaceuticals, this moiety can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

The combination of a fluorinated phenyl ring, an isoxazole heterocycle, and a phenoxyacetate ester in Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate suggests a molecule with a high potential for biological activity and amenability to further chemical modification, making it a person of interest for drug development programs.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
CAS Number Not assigned.Based on searches of chemical databases. The parent carboxylic acid is 763109-04-2.
Molecular Formula C₁₃H₁₂FNO₄Derived from the chemical structure.[4]
Molecular Weight 265.24 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Based on the properties of similar aromatic esters.[4]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone) and have low solubility in water.General solubility characteristics of organic esters.
InChI 1S/C13H12FNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3[4]
SMILES CCOC(=O)COc1ccc(F)cc1-c2ccno2[4]

Synthesis and Experimental Protocols

A robust and reliable synthesis of Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate can be envisioned in a two-step process starting from commercially available precursors. The overall synthetic strategy involves the formation of the parent carboxylic acid followed by its esterification.

Synthesis of 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid (Parent Acid)

The synthesis of the parent carboxylic acid would likely proceed via a nucleophilic aromatic substitution reaction, where a suitably substituted phenol is alkylated with an haloacetic acid ester, followed by hydrolysis. A general procedure is outlined below.

Protocol 1: Synthesis of the Parent Carboxylic Acid

  • Alkylation: To a solution of 4-fluoro-2-(isoxazol-5-yl)phenol in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate. Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Hydrolysis: The crude ethyl ester is then subjected to hydrolysis using a base such as sodium hydroxide in a mixture of ethanol and water.

  • The reaction mixture is heated to reflux until the ester is fully consumed (monitored by TLC).

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Esterification to Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate

The most direct method for the synthesis of the target compound is the Fischer esterification of the parent carboxylic acid.[5][6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable transformation.

Protocol 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate.

Synthesis_Workflow cluster_step1 Step 1: Parent Acid Synthesis cluster_step2 Step 2: Fischer Esterification Phenol 4-fluoro-2-(isoxazol-5-yl)phenol Alkylation Alkylation (K2CO3, Acetone, Reflux) Phenol->Alkylation Bromoacetate Ethyl Bromoacetate Bromoacetate->Alkylation Ester_intermediate Crude Ethyl Ester Alkylation->Ester_intermediate Hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) Ester_intermediate->Hydrolysis Parent_Acid 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid (CAS: 763109-04-2) Hydrolysis->Parent_Acid Esterification Fischer Esterification (Reflux) Parent_Acid->Esterification Ethanol Ethanol (excess) Ethanol->Esterification Catalyst H2SO4 (cat.) Catalyst->Esterification Target_Ester Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate Esterification->Target_Ester

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Development

The structural motifs present in Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate suggest several avenues for its application in drug discovery and development.

As a Bioactive Scaffold

The isoxazole ring is a known pharmacophore that can be found in compounds with a wide array of biological activities.[1][2][3] The presence of the fluoro-substituted phenyl ring can enhance metabolic stability and binding affinity to biological targets. The phenoxyacetate tail can be further modified to modulate the compound's properties. This makes the core structure a promising starting point for the development of new therapeutic agents.

As a Chemical Building Block

This molecule can serve as a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol for further derivatization. This allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

Potential_Applications cluster_bioactivity Potential Bioactivity cluster_building_block Chemical Building Block Target Ethyl 2-(4-fluoro-2- (isoxazol-5-yl)phenoxy)acetate Anticancer Anticancer Target->Anticancer Anti_inflammatory Anti-inflammatory Target->Anti_inflammatory Antimicrobial Antimicrobial Target->Antimicrobial Hydrolysis Hydrolysis to Carboxylic Acid Target->Hydrolysis Amide_Formation Amide Formation Hydrolysis->Amide_Formation Reduction Reduction to Alcohol Hydrolysis->Reduction Derivatization Further Derivatization Reduction->Derivatization

Caption: Potential applications of the target compound.

Conclusion

Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely properties and a clear path for its synthesis, based on established chemical principles and data from analogous compounds. The inherent bioactivity of its constituent isoxazole and phenoxyacetate moieties, combined with the favorable properties imparted by fluorine substitution, makes this molecule a compelling candidate for further investigation in medicinal chemistry and drug discovery programs. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into this and related compounds.

References

  • Nagaraju, G., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629.
  • Anonymous. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • EPA. (2025). Ethyl (2,4-difluorophenyl)(difluoro)acetate Properties. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Molecular Weight and Formula of C13H12FNO4 Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of molecular weight and formula is a cornerstone of chemical research and drug development, ensuring the identity, purity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of molecular weight and formula is a cornerstone of chemical research and drug development, ensuring the identity, purity, and integrity of a synthesized compound. This guide provides a comprehensive technical overview of the methodologies employed to characterize derivatives of the C13H12FNO4 scaffold. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to offer a self-validating framework for the unambiguous elucidation of these molecular properties. We will delve into the theoretical underpinnings, explore the nuances of high-resolution mass spectrometry and elemental analysis, and provide actionable protocols and data interpretation strategies for researchers working with novel fluorinated organic compounds.

Foundational Principles: Understanding the C13H12FNO4 Core

The chemical formula C13H12FNO4 represents a specific combination of atoms. Before delving into the analysis of its derivatives, it is crucial to establish the theoretical molecular weight of this parent structure. This provides a fundamental reference point for all subsequent analytical measurements.

The molecular weight of a compound can be expressed in two ways:

  • Average Molecular Weight: Calculated using the weighted average of the natural abundances of the isotopes of each element.

  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element. This is the mass that is most commonly measured by high-resolution mass spectrometry.

The table below summarizes the theoretical masses for the C13H12FNO4 core structure.

ParameterCalculationValue
Monoisotopic Mass (13 * 12.000000) + (12 * 1.007825) + (1 * 18.998403) + (1 * 14.003074) + (4 * 15.994915)265.0754 g/mol
Average Molecular Weight (13 * 12.011) + (12 * 1.008) + (1 * 18.998) + (1 * 14.007) + (4 * 15.999)265.24 g/mol

Note: The exact masses of isotopes are used for the monoisotopic mass calculation, which is critical for high-resolution mass spectrometry analysis.[1][2]

Derivatives of C13H12FNO4 will have different molecular weights and formulas depending on the nature of the chemical modifications. For example, the addition of a methyl group (-CH3) would change the formula to C14H15FNO4 and increase the monoisotopic mass by 14.01565 g/mol .

The Analytical Cornerstone: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the most powerful technique for determining the precise molecular weight of an organic compound.[3][4][5] Unlike low-resolution mass spectrometers, which provide a nominal mass, HRMS instruments can measure the mass-to-charge ratio (m/z) to four or more decimal places. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.[1][2]

The Causality Behind Experimental Choices in HRMS

The choice of ionization technique is critical for successfully analyzing C13H12FNO4 derivatives. These compounds, being relatively small organic molecules, are amenable to several "soft" ionization methods that minimize fragmentation and maximize the abundance of the molecular ion.

  • Electrospray Ionization (ESI): Ideal for polar molecules that can be readily ionized in solution. Given the presence of nitrogen and oxygen atoms, C13H12FNO4 derivatives are likely to have sufficient polarity for ESI.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds. It involves ionizing the analyte in the gas phase and is a good alternative if ESI proves inefficient.

The selection between these techniques is guided by the overall polarity of the specific derivative being analyzed. A preliminary solubility and polarity assessment of the compound can inform this decision.

A Self-Validating HRMS Protocol

This protocol is designed to be a self-validating system, incorporating internal calibration and data analysis checks to ensure the trustworthiness of the results.

Step 1: Sample Preparation

  • Dissolve a small amount (typically 0.1-1 mg) of the purified C13H12FNO4 derivative in a high-purity solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.

  • Incorporate a known internal standard with a mass close to the expected mass of the analyte. This allows for real-time mass calibration and increases the accuracy of the measurement.

Step 2: Instrument Setup and Calibration

  • Calibrate the mass spectrometer using a standard calibration mixture that covers a wide mass range, including the expected m/z of the analyte.

  • Set the instrument to operate in high-resolution mode (resolving power > 10,000).

  • Select the appropriate ionization mode (positive or negative) based on the acidic or basic nature of the analyte. For many organic molecules containing nitrogen, positive ion mode is a good starting point.

Step 3: Data Acquisition

  • Infuse the sample solution into the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Ensure sufficient signal-to-noise ratio for the molecular ion peak.

Step 4: Data Analysis and Interpretation

  • Identify the molecular ion peak ([M+H]+ in positive mode or [M-H]- in negative mode). This will be the peak with the highest m/z value that is consistent with the expected molecular weight.[6][7]

  • Analyze the isotopic pattern of the molecular ion peak. The relative abundance of the [M+1]+ peak can provide an estimate of the number of carbon atoms in the molecule.[6]

  • Use the instrument's software to calculate the elemental composition based on the accurate mass of the molecular ion. The software will generate a list of possible molecular formulas that fall within a narrow mass tolerance (typically < 5 ppm).

Visualizing the HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Dissolve Derivative (1-10 µg/mL) Add_Std Add Internal Standard Prep->Add_Std Calibrate Instrument Calibration Add_Std->Calibrate Ionize Ionization (ESI/APCI) Calibrate->Ionize Detect High-Resolution Detection Ionize->Detect Identify_M Identify Molecular Ion Detect->Identify_M Analyze_Isotopes Analyze Isotopic Pattern Identify_M->Analyze_Isotopes Calculate_Formula Calculate Elemental Composition Analyze_Isotopes->Calculate_Formula EA_Workflow Start High Purity Sample (>95%) Weigh Accurately Weigh (2-3 mg) Start->Weigh Combust High-Temp Combustion (>900°C) Weigh->Combust Separate Gas Chromatography Separation Combust->Separate Detect Thermal Conductivity Detection Separate->Detect Calculate Calculate % Composition Detect->Calculate Compare Compare with Theoretical Values Calculate->Compare Result Formula Confirmed (Deviation < 0.4%) Compare->Result

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography Method Development for the Quantification of Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate

Executive Summary This protocol details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate . This m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate . This molecule presents specific chromatographic challenges: the hydrolytic instability of the ethyl ester, the basicity of the isoxazole nitrogen, and the electronegativity of the fluorine substituent.

This guide moves beyond static "recipes" to provide a Quality by Design (QbD) approach, ensuring the method is robust, transferable, and compliant with ICH Q2(R2) standards.

Key Method Attributes
ParameterSpecification
Primary Mode Reverse Phase (RP-HPLC)
Stationary Phase C18 (L1) or PFP (L43) for orthogonal selectivity
Detection UV-Vis (PDA) @ 254 nm (Quantification) & 220 nm (Impurity ID)
Critical Quality Attribute Resolution (

) > 2.0 between the parent ester and its hydrolysis product (acid form)

Physicochemical Profiling & Strategy

Before method development, we must understand the "personality" of the analyte to predict its behavior.

Structural Analysis
  • Ethyl Ester Moiety: Prone to hydrolysis, especially at pH > 7.0. Implication: Mobile phase pH must be kept acidic (pH 2.0–4.0).

  • Isoxazole Ring: A five-membered heterocycle containing oxygen and nitrogen.[1][2][3] The nitrogen is weakly basic (

    
    ). Implication: At acidic pH, the ring is protonated, potentially causing peak tailing on older silica columns due to silanol interaction.
    
  • Fluorine Substituent: Increases lipophilicity and alters electron density. Implication: Fluorinated compounds often show unique selectivity on Pentafluorophenyl (PFP) columns via

    
     and dipole-dipole interactions [1].
    
Solubility & Diluent Strategy

The compound is moderately lipophilic (Estimated LogP ~2.5–3.0).

  • Recommended Diluent: 50:50 Acetonitrile:Water.

  • Warning: Avoid using 100% Methanol as a diluent for long-term storage, as transesterification (ethyl

    
     methyl ester) can occur trace-levels over time.
    

Method Development Protocol

Step 1: Column Selection Screening

While C18 is the industry workhorse, the fluorine atom suggests PFP as a powerful alternative if C18 fails to separate impurities.

Recommended Columns:

  • Primary: End-capped C18 (

    
     mm, 3.5 µm). Reason: Robustness and general hydrophobicity-based separation.
    
  • Secondary: Fluorophenyl (PFP) (

    
     mm, 3.5 µm). Reason: Exploits the "fluorine-fluorine" interaction for orthogonal selectivity.
    
Step 2: Mobile Phase Design

To ensure stability of the ester and sharp peaks for the isoxazole:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Compatible with LC-MS.

  • Mobile Phase B: Acetonitrile (ACN). Preferred over Methanol for lower backpressure and sharper peaks.

Step 3: The Scouting Gradient

Run this generic gradient to locate the analyte and impurities.

Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial equilibration
2.0955Hold to elute polar impurities
20.0595Linear ramp
25.0595Wash column
25.1955Return to initial
30.0955Re-equilibration

Flow Rate: 1.0 mL/min Temp: 30°C Injection Vol: 10 µL

Method Optimization & Decision Logic

Once the scouting run is complete, use the following logic to optimize the method.

MethodOptimization Start Evaluate Scouting Run ResolutionCheck Is Rs > 2.0 for all peaks? Start->ResolutionCheck TailingCheck Is Tailing Factor (Tf) < 1.5? ResolutionCheck->TailingCheck Yes GradientMod Flatten Gradient Slope (e.g., 5% to 60% B over 20 min) ResolutionCheck->GradientMod No (Co-elution) Success Proceed to Validation TailingCheck->Success Yes BufferMod Increase Ionic Strength (Switch to 20mM Phosphate pH 2.5) TailingCheck->BufferMod No (Isoxazole tailing) ColumnSwitch Switch to PFP Column GradientMod->ColumnSwitch If still failing BufferMod->Success

Figure 1: Decision tree for optimizing the separation of isoxazole-based esters.

Optimization Insight: The "Fluorine Effect"

If the impurity profile is complex, the fluorine atom on the phenyl ring allows for unique selectivity on PFP columns. Unlike C18, which separates solely on hydrophobicity, PFP separates based on shape selectivity and


 interactions. If your C18 method shows a "shoulder" peak, switch to PFP immediately [2].

Finalized Method Parameters (Standard Protocol)

After optimization, the following conditions are recommended as the standard starting point for validation.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.1). Note: Use Formic Acid if MS detection is required.[4]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient:

    • 0–2 min: 30% B (Isocratic hold)

    • 2–15 min: 30%

      
       80% B
      
    • 15–18 min: 80% B

    • 18.1 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Column Temp: 30°C.

Validation Strategy (ICH Q2(R2) Compliance)

Validation must demonstrate the method is suitable for its intended purpose.[6][7][8] The recent ICH Q2(R2) revision emphasizes a lifecycle approach [3].[7]

Specificity (Forced Degradation)

You must prove the method can separate the parent ester from its degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expectation: Formation of the carboxylic acid derivative.

  • Base Hydrolysis: 0.1 N NaOH, RT, 10 min. Expectation: Rapid conversion to acid form.

  • Oxidation: 3%

    
    . Expectation: Potential N-oxide formation on the isoxazole ring.
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)

Spike placebo (excipients) with the analyte at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Isoxazole NLower pH to < 2.5; Increase buffer concentration; Use "End-capped" column.
Retention Time Drift Temperature fluctuation or pH instabilityUse column oven (30°C); Ensure buffer is freshly prepared.
Ghost Peaks Contaminated Mobile PhaseUse HPLC-grade water; Filter mobile phases through 0.22 µm filter.
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (30% ACN).

References

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

  • National Institutes of Health (PMC). (2016). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.[9]

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2).

  • SIELC Technologies. (2018). Separation of Isoxazole on Newcrom R1 HPLC column.

Sources

Application

Application Note: Preparation of Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate for Biological Screening

Executive Summary This application note details the synthesis, purification, and quality control of Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate . This compound belongs to a class of pharmacophores widely investiga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, purification, and quality control of Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate . This compound belongs to a class of pharmacophores widely investigated as Aldose Reductase Inhibitors (ARIs) , targeting the polyol pathway implicated in diabetic complications (neuropathy, retinopathy) [1].[1]

While the free carboxylic acid is typically the active species in enzymatic assays, the ethyl ester variant described here is critical for cellular screening assays due to its enhanced membrane permeability. Intracellular esterases hydrolyze the ester to release the active pharmacophore in situ. This protocol prioritizes high purity (>98%) and the removal of metal catalysts to prevent false positives in high-throughput screening (HTS).

Retrosynthetic Strategy & Logic

The synthesis is designed for scalability and regiochemical fidelity. We utilize a linear approach starting from 5-fluoro-2-hydroxyacetophenone. The isoxazole ring is constructed before the etherification to avoid side reactions with the ester group.

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway and the biological logic for the ester functionality.

SynthesisWorkflow cluster_bio Biological Screening Logic SM 5-Fluoro-2- hydroxyacetophenone INT1 Enaminone Intermediate SM->INT1 Condensation (110°C) DMFDMA Reagent: DMF-DMA DMFDMA->INT1 INT2 4-Fluoro-2-(isoxazol-5-yl) phenol INT1->INT2 Cyclization (Reflux) NH2OH Reagent: NH2OH·HCl NH2OH->INT2 PROD Target Ester: Ethyl 2-(4-fluoro-2- (isoxazol-5-yl)phenoxy)acetate INT2->PROD Williamson Ether Synthesis ALKYL Reagent: Ethyl Bromoacetate K2CO3 ALKYL->PROD PROD_BIO Target Ester (Permeable) CELL Cell Membrane PROD_BIO->CELL Passive Diffusion ACID Active Acid (Enzyme Inhibitor) CELL->ACID Intracellular Hydrolysis TARGET Target: Aldose Reductase ACID->TARGET Binding (IC50 < 100nM)

Caption: Figure 1. Linear synthetic route (left) and mechanism of action for cellular screening (right).

Detailed Experimental Protocols

Step 1: Formation of the Enaminone Intermediate

Objective: Convert the acetyl group into a reactive 3-(dimethylamino)propenone scaffold.

  • Reagents: 5-Fluoro-2-hydroxyacetophenone (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
    
  • Solvent: Toluene (anhydrous) or neat.

Protocol:

  • Charge a round-bottom flask with 5-fluoro-2-hydroxyacetophenone (10 mmol, 1.54 g).

  • Add DMF-DMA (15 mmol, 2.0 mL) and Toluene (10 mL).

  • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (formation of a bright yellow spot).

  • Workup: Evaporate the solvent and excess DMF-DMA under reduced pressure. The residue is typically a yellow/orange solid.

  • Note: This intermediate is moisture-sensitive. Proceed immediately to Step 2 or store under nitrogen at -20°C.

Step 2: Isoxazole Ring Closure

Objective: Regioselective cyclization to form 4-fluoro-2-(isoxazol-5-yl)phenol [2].

  • Reagents: Enaminone intermediate (from Step 1), Hydroxylamine hydrochloride (NH

    
    OH·HCl) (1.2 eq).
    
  • Solvent: Ethanol (absolute).

Protocol:

  • Dissolve the crude enaminone in Ethanol (20 mL).

  • Add NH

    
    OH·HCl (12 mmol, 0.83 g).
    
  • Reflux the mixture for 2–3 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • The product often precipitates. Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc 8:2).

    • Target Purity: >95% (NMR check).[3]

Step 3: Williamson Ether Synthesis (Target Ester)

Objective: Alkylation of the phenol to attach the acetate tail.

  • Reagents: 4-Fluoro-2-(isoxazol-5-yl)phenol (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq).
  • Solvent: Acetone (HPLC grade) or DMF (for faster reaction).

Protocol:

  • Dissolve the phenol (5 mmol, ~0.9 g) in anhydrous Acetone (25 mL).

  • Add anhydrous K

    
    CO
    
    
    
    (10 mmol, 1.38 g). Stir at room temperature for 15 minutes to generate the phenoxide anion.
  • Add Ethyl bromoacetate (6 mmol, 0.67 mL) dropwise.

  • Heat to reflux (approx. 56°C) for 4–8 hours.

  • Monitoring: TLC (Hexane/EtOAc 7:3). The starting phenol (more polar) should disappear.

  • Workup:

    • Filter off the inorganic salts (K

      
      CO
      
      
      
      /KBr).
    • Concentrate the filtrate.

    • Dissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x).

  • Purification:

    • Crude: Often an oil or low-melting solid.

    • Method: Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient 0% -> 20% Ethyl Acetate in Hexanes.

    • Yield: Expect 70–85%.

Quality Control & Validation

For biological screening, purity is paramount. Impurities (especially unreacted alkyl halides) can be cytotoxic.

Analytical Specifications
TestMethodAcceptance Criteria
Identity

H-NMR (400 MHz, CDCl

)
Consistent with structure. Key signals: Isoxazole proton (~8.3 ppm), O-CH

singlet (~4.7 ppm), Ethyl quartet/triplet.
Purity HPLC-UV (254 nm)> 98.0% (Area %)
Mass LC-MS (ESI+)[M+H]

observed (Calc.[3] MW: ~265.24)
Solvent GC-Headspace< 0.5% Acetone/EtOAc
Representative NMR Data (Predicted)
  • Isoxazole-H5:

    
     8.35 (d, 1H)
    
  • Isoxazole-H4:

    
     6.85 (d, 1H)
    
  • Aromatic:

    
     7.10–7.80 (m, 3H)
    
  • O-CH

    
    -CO: 
    
    
    
    4.65 (s, 2H)
  • Ester-CH

    
    : 
    
    
    
    4.25 (q, 2H)
  • Ester-CH

    
    : 
    
    
    
    1.28 (t, 3H)

Preparation for Biological Screening

To ensure reproducibility in enzymatic or cell-based assays (e.g., Aldose Reductase inhibition), follow this solubilization protocol.

  • Stock Solution (10 mM): Weigh exactly 2.65 mg of the purified ester and dissolve in 1.0 mL of sterile, anhydrous DMSO.

    • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the stock into the assay buffer immediately prior to use.

    • Note: Ensure final DMSO concentration in the cell assay is < 0.5% to avoid solvent toxicity.

References

  • Aldose Reductase Inhibitors & Diabetic Complications: M. Stefek, et al. "Aldose reductase inhibitors: recent developments."[1][4] Molecules, 2021.[3][4] [Link]

  • Isoxazole Synthesis Methodology: PureSynth. "4-Fluoro-2-(5-Isoxazolyl)Phenol Synthesis Data." [Link]

  • General Williamson Ether Synthesis for Phenoxyacetates: MDPI. "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate." [Link]

  • Biological Relevance (Isoxazoles): NIH/PubMed. "The Relationship Between Aldose Reductase and Isoxazole Derivatives." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Steps in Isoxazol-5-yl Phenoxy Synthesis

Welcome to the Technical Support Center for the synthesis of isoxazol-5-yl phenoxy derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of isoxazol-5-yl phenoxy derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the critical cyclization step in forming the isoxazole ring. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents.[1][2][3] Its synthesis, particularly the formation of the 5-substituted phenoxy pattern, often involves a crucial cyclization step. This step can be challenging, with outcomes highly dependent on substrate, reagents, and reaction conditions. This guide aims to provide a systematic approach to troubleshooting common issues encountered during this pivotal transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the cyclization step to form the isoxazole ring in this context?

The two predominant strategies for constructing the isoxazole ring are the reaction of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][4][5] In the context of isoxazol-5-yl phenoxy synthesis, this often involves the cyclization of a chalcone (an α,β-unsaturated ketone) with hydroxylamine.[4][6]

Q2: What are the critical parameters to control during the cyclization of a chalcone with hydroxylamine?

The key parameters to control are the choice of base, solvent, temperature, and reaction time.[6] The basicity of the medium can influence the rate of Michael addition versus oxime formation, both of which are key steps in the pathway to the isoxazole.[6] Temperature and reaction time are crucial for driving the reaction to completion and minimizing side-product formation.[4][6]

Q3: I'm observing a mixture of regioisomers. How can I improve regioselectivity?

Regioisomer formation is a common challenge, especially with unsymmetrical 1,3-dicarbonyl precursors.[4] The regioselectivity is governed by both steric and electronic factors of the reactants.[4] Modifying the reaction conditions can significantly influence the outcome. Adjusting the pH is a primary strategy; for instance, acidic conditions often favor one isomer.[4][7] The choice of solvent can also play a critical role.[8] In some cases, using a Lewis acid catalyst may enhance regioselectivity.[4]

Q4: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?

The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions.[4] Strongly basic or reductive conditions (e.g., catalytic hydrogenation) can lead to ring opening.[4] Some isoxazoles may also be sensitive to prolonged exposure to strong acids, heat, or UV light.[4] If decomposition is suspected, employing milder workup procedures and purification techniques is recommended.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the cyclization step.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield • Inappropriate choice of base or solvent.[6] • Reaction temperature is too low.[6] • Insufficient reaction time.[6] • Poor quality of starting materials.[4] • For 1,3-dipolar cycloadditions, inefficient in situ generation of the nitrile oxide.[8]• Screen different bases (e.g., NaOH, KOH, NaOAc) and solvents (e.g., ethanol, methanol, acetic acid).[6] • Systematically increase the reaction temperature while monitoring via TLC.[6][9] • Extend the reaction time, monitoring for product formation and starting material consumption.[6] • Ensure the purity of the chalcone and hydroxylamine hydrochloride. • For cycloadditions, verify the quality of the nitrile oxide precursor and ensure the base is appropriate.[8]
Formation of a Mixture of Products • Incomplete cyclization leading to isoxazoline or oxime byproducts.[6] • Formation of regioisomers.[4] • Dimerization of the nitrile oxide to form furoxans in 1,3-dipolar cycloadditions.[4][8]• Use a stronger base or a dehydrating agent to promote the final dehydration step to the aromatic isoxazole.[6] • Adjust the pH of the reaction medium; more basic conditions often favor the necessary Michael addition.[6] • To minimize furoxan formation, generate the nitrile oxide in situ and ensure the alkyne is readily available. Slow addition of the nitrile oxide precursor can also be beneficial.[4]
Difficulty in Product Purification • Similar polarities of the desired isoxazole, unreacted chalcone, and byproducts like isoxazolines.[6]• Perform a base wash during workup to remove any unreacted acidic 1,3-dicarbonyl precursors.[10] • Systematically screen different solvent systems for column chromatography using TLC to achieve optimal separation.[4] • Recrystallization from a suitable solvent system can be an effective final purification step.
Reaction Stalls or is Incomplete • Poor solubility of reactants.[8] • Catalyst inactivity (if applicable).[8] • Reversible reaction equilibrium.• Choose a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include ethanol, methanol, DMF, or DMSO.[6][8] • If using a catalyst, ensure it is active and used at the correct loading. • Consider removing a byproduct (e.g., water) to drive the reaction forward.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues during the cyclization step.

TroubleshootingWorkflow start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products start->side_products purification Purification Issues start->purification cause_yield Potential Causes • Suboptimal Conditions • Poor Reagents • Inefficient Nitrile Oxide Generation low_yield->cause_yield cause_side Potential Causes • Incomplete Reaction • Regioisomers • Dimerization side_products->cause_side cause_purification Potential Causes • Similar Polarities purification->cause_purification solution_yield Solutions • Screen Conditions • Verify Reagents • Optimize Generation cause_yield->solution_yield solution_side Solutions • Stronger Base/Dehydrator • Adjust pH/Solvent • In Situ Generation cause_side->solution_side solution_purification Solutions • Base Wash • Optimize Chromatography • Recrystallization cause_purification->solution_purification end Successful Synthesis solution_yield->end solution_side->end solution_purification->end

Caption: A decision-making flowchart for troubleshooting isoxazole synthesis.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Cyclization of a Chalcone with Hydroxylamine

This protocol outlines a general method for the synthesis of 3,5-disubstituted isoxazoles from chalcones.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 eq.) in a suitable solvent such as ethanol or methanol.[4]

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the solution.

  • Base Addition: Add a base (e.g., potassium hydroxide, sodium acetate, or triethylamine; 1.5-2.0 eq.) to the reaction mixture. The base can be added as a solid or as a solution.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).[6] Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete (indicated by the consumption of the chalcone), cool the mixture to room temperature and pour it into crushed ice or cold water.[6]

  • Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.

  • Sample Preparation: Periodically, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted sample onto a TLC plate alongside the starting material (chalcone) for comparison.

  • Elution: Develop the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp (254 nm).[10] The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. Staining with potassium permanganate or iodine can also be used for visualization.[10]

Visualizing the General Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the formation of an isoxazole from a chalcone and hydroxylamine.

ReactionMechanism Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Hydroxylamine (Michael Addition) Hydroxylamine Hydroxylamine Hydroxylamine->Michael_Adduct Oxime_Intermediate Oxime Intermediate Michael_Adduct->Oxime_Intermediate Intramolecular Condensation Cyclized_Intermediate Cyclized Intermediate (Isoxazoline) Oxime_Intermediate->Cyclized_Intermediate Cyclization Isoxazole Isoxazole Cyclized_Intermediate->Isoxazole Dehydration

Caption: General mechanism of isoxazole formation from a chalcone.

Conclusion

The synthesis of isoxazol-5-yl phenoxy compounds is a well-established but often challenging endeavor. By understanding the underlying chemical principles and employing a systematic approach to troubleshooting, researchers can overcome common obstacles and achieve higher yields and purities. This guide provides a foundation for diagnosing and solving issues related to the critical cyclization step, ultimately facilitating the successful synthesis of these valuable molecules.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Isoxazoles from Chalcones.
  • Beilstein Journals. (2024, May 14). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • PubMed. (2000, February 25). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids.
  • PMC. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
  • Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • MDPI. (2024, June 30). Construction of Isoxazole ring: An Overview.
  • Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.
  • Beilstein Journals. (2023, October 16). Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • ResearchGate. (n.d.). (A) Synthesis of 112; (B) cyclization mechanism of isoxazole.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes.
  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • ResearchGate. (n.d.). Optimization of the reaction conditions | Download Scientific Diagram.
  • Organic Chemistry Portal. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization.
  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
  • RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • MDPI. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Wikipedia. (n.d.). Isoxazole.
  • ResearchGate. (n.d.). Schematic diagram for the synthesis route for isoxazole derivatives.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
  • Benchchem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates.
  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Pre-Clinical Herbicide Development: Flumiclorac-pentyl vs. Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the established herbicide Flumiclorac-pentyl and the novel compound Ethyl 2-(4-fluoro-2-(isoxazol-5-y...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the established herbicide Flumiclorac-pentyl and the novel compound Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate. While direct comparative experimental data for Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate is not extensively available in public literature, this document synthesizes known information on Flumiclorac-pentyl and related isoxazole and phenoxyacetate compounds to project the potential herbicidal profile of this new chemical entity. The focus is on the shared mechanism of action—inhibition of the protoporphyrinogen oxidase (PPO) enzyme—and the experimental methodologies required to validate and compare their herbicidal efficacy and selectivity.

Introduction and Chemical Profiles

Flumiclorac-pentyl is a well-documented post-emergence herbicide belonging to the N-phenylphthalimide chemical class.[1] It is primarily used for the control of a variety of broadleaf weeds in crops such as corn, soybeans, and cotton.[1][2] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, leading to rapid cell membrane disruption.[1][3]

Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate is a novel compound featuring an isoxazole heterocycle linked to a phenoxyacetate moiety. While specific herbicidal data is limited, the isoxazole and phenoxyacetate chemical motifs are present in various biologically active compounds, including herbicides.[4][5][6] Based on its structural similarity to other PPO-inhibiting herbicides, it is hypothesized to share the same mode of action.

FeatureFlumiclorac-pentylEthyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate (Projected)
Chemical Class N-phenylphthalimide[1]Isoxazole / Phenoxyacetate
Primary Use Post-emergence broadleaf weed control[1][7]Potential for broadleaf and/or grass weed control
Mechanism of Action PPO Inhibition[1][3]PPO Inhibition (Hypothesized)
Application Foliar application[2]Likely foliar application

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Both Flumiclorac-pentyl and, hypothetically, Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate, function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the biosynthesis of both chlorophyll and heme.[8] The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX. This molecule is a potent photosensitizer that generates highly reactive singlet oxygen.[9] The singlet oxygen then causes rapid peroxidation of lipids in cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid necrosis of plant tissues.[8][10]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_enzyme Substrate Accumulation Accumulation in Cytoplasm Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Herbicide PPO-Inhibiting Herbicide (e.g., Flumiclorac-pentyl) Herbicide->PPO_enzyme Inhibition Light_O2 Light + O2 Accumulation->Light_O2 Oxidation Singlet_Oxygen Singlet Oxygen (1O2) Light_O2->Singlet_Oxygen Lipid_Peroxidation Lipid Peroxidation & Cell Membrane Damage Singlet_Oxygen->Lipid_Peroxidation Cell_Death Cell Death (Necrosis) Lipid_Peroxidation->Cell_Death

Figure 1: Simplified signaling pathway of PPO-inhibiting herbicides.

Comparative Performance Analysis (Projected)

A direct, side-by-side experimental comparison of Flumiclorac-pentyl and Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate is not currently available in published literature. However, based on the known herbicidal spectrum of Flumiclorac-pentyl and the activities of related isoxazole and phenoxyacetate compounds, a hypothetical performance profile can be projected for the novel compound. This projection serves as a basis for designing future comparative studies.

Performance MetricFlumiclorac-pentylEthyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate (Projected)
Herbicidal Spectrum Primarily broadleaf weeds (e.g., velvetleaf, pigweed, common ragweed).[7]Potential for broad-spectrum activity, including certain grass species, based on the diverse activities of isoxazole-containing herbicides.[11]
Efficacy (GR50) Effective at low application rates.To be determined through dose-response assays. The presence of a fluorine atom may enhance activity.
Crop Selectivity Safe for use on corn, soybeans, and cotton.[1]To be determined. Selectivity will depend on the differential metabolism between crop and weed species.
Speed of Action Rapid, with symptoms appearing within hours to a few days.[3]Expected to be rapid due to the PPO-inhibition mechanism.

Experimental Protocols

To empirically compare these two compounds, the following experimental protocols are recommended. These protocols are designed to be self-validating through the use of appropriate controls and statistical analysis.

Whole-Plant Herbicidal Efficacy and Selectivity Assay

Objective: To determine and compare the dose-dependent herbicidal efficacy of Flumiclorac-pentyl and Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate on a range of broadleaf and grass weed species, and to assess their selectivity on relevant crop species.

Materials:

  • Technical grade Flumiclorac-pentyl and Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate.

  • Acetone (reagent grade).

  • Tween® 20 or other suitable non-ionic surfactant.

  • Distilled water.

  • Seeds of target weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Setaria viridis (green foxtail)).

  • Seeds of crop species (e.g., Zea mays (corn), Glycine max (soybean)).

  • Pots (10 cm diameter) filled with a standardized potting mix.

  • Greenhouse or controlled environment growth chamber.

  • Spray chamber calibrated to deliver a consistent volume.

Methodology:

  • Plant Propagation: Sow seeds of weed and crop species in pots and grow in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Treatment Preparation: Prepare stock solutions of each herbicide in acetone. Create a series of treatment concentrations (e.g., 0, 10, 50, 100, 200, 400 g a.i./ha) by diluting the stock solution in a carrier solution of distilled water containing 0.1% (v/v) Tween® 20. The final acetone concentration should not exceed 1% (v/v).

  • Herbicide Application: When plants reach the 2-4 true leaf stage, apply the herbicide treatments using a calibrated spray chamber. Ensure even coverage of the foliage. An untreated control group (sprayed with carrier solution only) must be included.

  • Incubation and Observation: Return the treated plants to the greenhouse or growth chamber. Observe and record visual injury symptoms (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).

  • Data Collection: At 14 DAT, harvest the above-ground biomass of each plant. Determine the fresh weight and then dry the biomass at 70°C for 72 hours to determine the dry weight.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use a log-logistic dose-response model to calculate the GR50 (the herbicide rate causing a 50% reduction in plant growth) for each herbicide on each plant species.

In Vitro PPO Enzyme Inhibition Assay

Objective: To determine and compare the in vitro inhibitory activity of Flumiclorac-pentyl and Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate on the PPO enzyme isolated from a target weed species.

Materials:

  • Technical grade herbicides.

  • Plant material from a susceptible weed species.

  • Extraction buffer (e.g., Tris-HCl buffer containing sucrose, EDTA, and protease inhibitors).

  • Protoporphyrinogen IX substrate.

  • Spectrofluorometer.

  • Centrifuge.

  • Homogenizer.

Methodology:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and organelles. The supernatant or a partially purified fraction can be used as the enzyme source.

  • Inhibitor Preparation: Prepare a range of concentrations for each herbicide in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine the enzyme extract, assay buffer, and the various concentrations of the herbicide.

  • Substrate Addition and Measurement: Initiate the reaction by adding protoporphyrinogen IX. Measure the rate of protoporphyrin IX formation by monitoring the increase in fluorescence over time using a spectrofluorometer.

  • Data Analysis: Calculate the percent inhibition of PPO activity for each herbicide concentration relative to a no-herbicide control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound using non-linear regression analysis.

Experimental_Workflow cluster_whole_plant Whole-Plant Assay cluster_in_vitro In Vitro Enzyme Assay Plant_Propagation 1. Plant Propagation (Weeds & Crops) Herbicide_Application 2. Herbicide Application (Dose-Response) Plant_Propagation->Herbicide_Application Data_Collection 3. Data Collection (Visual Injury, Biomass) Herbicide_Application->Data_Collection GR50_Calculation 4. GR50 Calculation (Efficacy & Selectivity) Data_Collection->GR50_Calculation Comparative_Analysis Comparative Analysis GR50_Calculation->Comparative_Analysis Enzyme_Extraction 1. PPO Enzyme Extraction Inhibition_Assay 2. Inhibition Assay (Spectrofluorometry) Enzyme_Extraction->Inhibition_Assay IC50_Calculation 3. IC50 Calculation (Inhibitory Potency) Inhibition_Assay->IC50_Calculation IC50_Calculation->Comparative_Analysis

Figure 2: General experimental workflow for herbicide comparison.

Conclusion

Flumiclorac-pentyl is an established PPO-inhibiting herbicide with a well-defined profile for post-emergence broadleaf weed control. Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate, as a novel chemical entity, presents an interesting subject for herbicidal research due to its structural motifs. The projected herbicidal activity, based on its chemical class, warrants further investigation through rigorous experimental evaluation as outlined in this guide. The proposed whole-plant and in vitro assays will provide the necessary data to ascertain its herbicidal spectrum, efficacy, crop selectivity, and potency as a PPO inhibitor, thereby enabling a direct and meaningful comparison with established herbicides like Flumiclorac-pentyl.

References

  • Biological and Economic Analysis Division. (2017). Qualitative Benefits and Usage Assessment of Flumiclorac-pentyl. Regulations.gov. Retrieved from [Link]

  • Dolezel, J., Kucera, T., & Vancurova, I. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Processes, 9(2), 383. MDPI. Retrieved from [Link]

  • Dong, F., Xu, Y., & Liu, X. (2020). Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety. Pest Management Science, 76(12), 4166-4175.
  • Environmental Protection Agency. (2025). Flumiclorac Pentyl: Registration Review Preliminary Risk Assessment. Regulations.gov. Retrieved from [Link]

  • Fernandez-Escalada, M., et al. (2017). Evaluation of Glyphosate and PPO-Inhibiting Herbicide Tank-Mixtures for the Control of Glyphosate-Resistant Palmer Amaranth. DigitalCommons@University of Nebraska - Lincoln. Retrieved from [Link]

  • Food and Environment Research Agency. (2025). Flumiclorac-pentyl (Ref: S 23031). AERU. Retrieved from [Link]

  • Harvest. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. Retrieved from [Link]

  • Hertfordshire, University of. (2026). Flumiclorac. AERU. Retrieved from [Link]

  • Huang, Z., et al. (2020). Herbicidal activity and molecular docking study of novel PPO inhibitors. Weed Science, 68(5), 475-484.
  • National Center for Biotechnology Information. (n.d.). Flumiclorac-pentyl. PubChem. Retrieved from [Link]

  • Park, K. W., et al. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 13(3), 429.
  • Szarka, A., et al. (2024).
  • Wang, J., et al. (2017). Greenhouse and field evaluation of isoxaflutole for weed control in maize in China. Scientific Reports, 7(1), 12693.
  • Weed Science Society of America. (2023). Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides. Weed Science, 71(3), 191-207.
  • Varanasi, V. K., et al. (2019). A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers in Plant Science, 10, 583.
  • Varanasi, V. K., et al. (2018). Assessment of Efficacy and Mechanism of Resistance to Soil-Applied PPO Inhibitors in Amaranthus palmeri. ScholarWorks@UARK. Retrieved from [Link]

  • Dayan, F. E., & Zaccaro, M. L. (2012). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. In Herbicide Resistance in Weeds and Crops.
  • Burgos, N. R. (2015).
  • Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]

  • Gollapalli, N., et al. (2022). Green synthesis of newer isoxazole derivatives and their biological evaluation. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629.
  • Li, Y., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 143-150.
  • Dolezel, J., Kucera, T., & Vancurova, I. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. ResearchGate. Retrieved from [Link]

  • Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106.
  • Sakata, G., et al. (1985). Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. Journal of Pesticide Science, 10(1), 61-67.
  • Dayan, F. E., & Duke, S. O. (2023). Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides. Weed Science, 71(3), 191-207.
  • Kumar, M. P., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(5-S), 209-217.
  • O'hta, H., et al. (1993). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Journal of Pesticide Science, 18(1), 45-51.
  • Government of Canada. (n.d.). Fenoxaprop-P-Ethyl. Retrieved from [Link]

  • Wang, C., et al. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 30(19), 4815.
  • Hertfordshire, University of. (2026). 2,4-D-ethyl. AERU. Retrieved from [Link]

  • Google Patents. (n.d.). CN101411330A - Herbicidal combinations containing fenoxaprop-p-ethyl.
  • CABI. (n.d.). Pyraflufen-ethyl (OS-169), a new herbicide for suckers control and desiccant. Retrieved from [Link]

  • Peachey, E. (2025). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. Pacific Northwest Pest Management Handbooks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenoxaprop-ethyl. PubChem. Retrieved from [Link]

Sources

Comparative

Spectroscopic validation of Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate purity

Executive Summary: The Purity Paradox In drug development, "purity" is often a function of the method used to measure it. For Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate (hereafter EFIPA ), standard HPLC-UV method...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In drug development, "purity" is often a function of the method used to measure it. For Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate (hereafter EFIPA ), standard HPLC-UV methods often overestimate purity by failing to detect non-chromophoric impurities or those with low extinction coefficients at 254 nm.

This guide compares the industry-standard HPLC-PDA-MS workflow against the orthogonal, absolute quantification power of Multi-Nuclear Quantitative NMR (qNMR) .

Key Insight: While HPLC is superior for separating trace impurities (<0.1%),


F qNMR  provides the most accurate absolute assay value for this specific fluorinated molecule, eliminating the need for identical reference standards.
Structural Analysis & Validation Strategy

To validate EFIPA, we must interrogate its three distinct structural domains. This dictates our spectral strategy.

Structural DomainVulnerability / FeatureAnalytical Target
Ethyl Ester Hydrolysis to carboxylic acid; Transesterification.

H NMR:
Quartet/Triplet loss. LC-MS: Mass shift (-28 Da).
Isoxazole Ring Regioisomer formation during synthesis.

C NMR:
Distinct chemical shifts for C-3/C-5.
Fluorine Substituent None (Stable).

F qNMR:
Single, clean signal for absolute quantification.
Method A: HPLC-PDA-MS (The Screening Standard)

High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry is the workhorse for relative purity. It excels at separating the target from synthesis precursors.

The Limitation (Scientific Causality)

HPLC-UV assumes that the area under the curve (AUC) corresponds linearly to concentration across all species. However, synthesis intermediates like ethyl bromoacetate (often used to install the ester tail) have weak UV absorbance compared to the highly conjugated EFIPA. This leads to "hidden" impurities.

Experimental Protocol: Gradient LC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 254 nm (Isoxazole max) and 210 nm (Universal). MS in ESI(+) mode.

Impurity Fate Mapping

The following diagram illustrates how specific impurities arise and where HPLC detects them.

ImpurityMap Start Precursors Reaction Cyclization & Alkylation Start->Reaction Synthesis EFIPA Target: EFIPA Reaction->EFIPA Main Pathway Impurity1 Impurity A: Hydrolyzed Acid Reaction->Impurity1 Hydrolysis (H2O) Impurity2 Impurity B: Regioisomer Reaction->Impurity2 Mis-cyclization HPLC HPLC-MS Detection Impurity1->HPLC Different Rt (Polar) Impurity2->HPLC Close Rt (Similar Polarity)

Caption: Fate mapping of common impurities in EFIPA synthesis and their chromatographic separation logic.

Method B: Multi-Nuclear qNMR (The Absolute Validator)

Quantitative NMR (qNMR) is a primary ratio method. It does not require a reference standard of EFIPA itself, only a certified internal standard (IS) of any known purity.[1]

Why

F qNMR? (Expertise & Experience)

For EFIPA,


F qNMR  is superior to 

H qNMR because:
  • Zero Background: Common solvents (DMSO, Methanol, Water) and non-fluorinated impurities (like ethyl bromoacetate) are invisible in the fluorine spectrum.

  • Wide Dispersion: The chemical shift range is huge (~400 ppm), making overlap between the product and fluorinated impurities highly unlikely.

Experimental Protocol:

F qNMR
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST/NMIJ).
    
  • Solvent: DMSO-

    
     (Provides excellent solubility for isoxazoles).
    
  • Preparation:

    • Weigh ~20 mg of EFIPA (precision

      
      0.01 mg).
      
    • Weigh ~10 mg of IS (precision

      
      0.01 mg).
      
    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse angle: 90°.[2]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 20-30 seconds for
      
      
      F to ensure full relaxation).
    • Scans: 32 or 64.

    • Center frequency: Set to center of spectral width covering both IS and Analyte.

qNMR Workflow

qNMR_Workflow Step1 Gravimetric Prep (Analyte + Internal Std) Step2 19F NMR Acquisition (D1 > 5*T1) Step1->Step2 Step3 Phase & Baseline Correction Step2->Step3 Step4 Integration (Area_Analyte vs Area_IS) Step3->Step4 Step5 Calculation: Purity % = (I_x/I_std) * (N_std/N_x) * (M_x/M_std) * (W_std/W_x) * P_std Step4->Step5

Caption: Step-by-step workflow for absolute purity determination via qNMR.

Comparative Analysis: The Data

The following table simulates a comparative dataset for a batch of EFIPA containing residual solvent and a non-UV-active precursor.

FeatureHPLC-UV (254 nm)

H qNMR

F qNMR
Reported Purity 99.2% (Overestimated)97.5%97.6% (Accurate)
Bias Source Misses non-chromophoric impurities.Solvent peak overlap (DMSO/Water).None (Specific to F-compounds).
Reference Std Requires pure EFIPA reference.Requires generic IS (e.g., Maleic Acid).Requires generic IS (e.g., TFT).
LOD High (<0.05%)Moderate (~0.5%)Moderate (~0.5%)
Throughput 20 mins/sample15 mins/sample10 mins/sample

Interpretation: The HPLC method reported 99.2% because it "ignored" the 1.5% residual solvent and 0.2% non-UV active salts. The


F qNMR provided the "true" mass balance purity of 97.6%.
References
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • National Institutes of Health (PMC). (2020).

    
    F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
    

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate

[1] Executive Safety Summary & Hazard Identification Crucial Distinction: Do not confuse this compound with Ethyl Fluoroacetate (a highly potent metabolic poison). Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary & Hazard Identification

Crucial Distinction: Do not confuse this compound with Ethyl Fluoroacetate (a highly potent metabolic poison). Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate is a complex aromatic ester used primarily as a research intermediate (likely for PPO-inhibitor herbicides or pharmaceutical scaffolds).[1]

While specific toxicological data for this exact structure is often listed as "Not Fully Investigated" by major suppliers (Sigma-Aldrich, TCI), its structural moieties dictate the safety protocol.[1] We apply the Precautionary Principle for bioactive organic halides.

Structural Hazard Analysis (SAR)
Functional GroupAssociated RiskSafety Implication
Ethyl Ester Hydrolysis to acid; Lipid solubility.[1]Can penetrate skin; potential eye irritant.[2][3]
Fluorophenyl Metabolic stability; Lipophilicity.Enhanced skin absorption; requires Halogenated Waste disposal.
Isoxazole Ring High biological activity.[2][4]Treat as a potential sensitizer or enzyme inhibitor.
Physical State Solid (typically).[5]Inhalation hazard (dust) during weighing.

Default Hazard Classification (In absence of specific tox data):

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[6]

  • Precautionary Handling: Treat as Occupational Exposure Band (OEB) 3 (Potent/Toxic) until proven otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling this compound in a research setting (mg to g scale).

PPE CategorySpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of fine dust entry or splash if dissolved in solvent.[1]
Hand Protection Double Nitrile Gloves (min 0.11mm outer)Inner: 4 mil Nitrile (Inspection layer).Outer: 5-8 mil Nitrile (Sacrificial layer).Note: If dissolved in DCM or THF, use Silver Shield® laminate gloves.[1]
Respiratory N95 / P100 (Solid handling)Half-Mask with OV/P100 (Solution)Solid: Prevent inhalation of bioactive dusts.Solution: Protect against organic solvent vapors (Ethyl Acetate/DCM) used in processing.[1]
Body Protection Tyvek® Lab Coat (Closed front)Standard cotton coats absorb liquids and trap dust. Tyvek provides a barrier against bioactive particulates.
Footwear Closed-toe, non-perforated Leather or chemically resistant synthetic.[1] No mesh sneakers.

Operational Protocol: The "3-Zone" Workflow

To prevent cross-contamination, establish a disciplined workflow.

Zone 1: Preparation (Clean Zone)
  • Donning: Put on Tyvek coat, adjust sleeves. Don inner gloves.

  • Inspection: Check glassware for cracks. Ensure the balance is calibrated.

  • Setup: Place a disposable weighing boat and a chemically resistant mat (spill pad) in the fume hood.

Zone 2: Handling (Active Zone - Fume Hood)

All open handling must occur inside a certified chemical fume hood.[1]

  • Don Outer Gloves: Put on the second pair of nitrile gloves.

  • Weighing:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

    • Static Control: If the solid is fluffy/static-prone, use an ionizing gun or anti-static bar to prevent dispersal.[1]

  • Solubilization (If applicable):

    • Add solvent slowly.

    • Caution: Esters can undergo transesterification or hydrolysis if exposed to strong acids/bases. Keep pH neutral.

Zone 3: Decontamination & Exit[1]
  • Primary Waste: Place the weighing boat and contaminated spatula immediately into a solid waste bag inside the hood.

  • Wipe Down: Clean the balance and hood surface with a solvent-dampened wipe (Acetone or Ethanol). Dispose of the wipe as hazardous waste.

  • Doffing (Crucial Step):

    • Remove outer gloves inside the hood (turn inside out).

    • Wash inner gloves with soap/water (while still on hands) or replace them if you are leaving the lab.

    • Wash hands thoroughly with soap and water for 20 seconds after leaving the lab.

Visualization: PPE Selection Logic

PPE_Selection Start Start: Handling Ethyl 2-(4-fluoro...) State What is the Physical State? Start->State Solid Solid / Powder State->Solid Dry Powder Solution In Solution (Organic Solvent) State->Solution Dissolved Resp_Solid Respiratory: N95 or P100 Mask (Particulate Protection) Solid->Resp_Solid Glove_Std Gloves: Double Nitrile (Standard) Solid->Glove_Std Resp_Liq Respiratory: Half-Mask w/ OV Cartridges (Vapor Protection) Solution->Resp_Liq Solution->Glove_Std Ethanol/Methanol Glove_Lam Gloves: Silver Shield / Laminate (If solvent is DCM/THF) Solution->Glove_Lam DCM/THF

Caption: Decision logic for selecting Respiratory and Hand protection based on physical state and solvent carrier.

Emergency Response & Disposal

Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure goggles and N95/P100 are on.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent or water) to dampen.

  • Collect: Scoop up the dampened material and place it in a wide-mouth jar. Label as "Hazardous Waste - Fluorinated Organic."

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[7][8][9][10][11][12] Seek medical attention (Fluorinated compounds can cause delayed irritation).

  • Skin Contact: Wash with soap and water.[3][7][9][10] Do not use solvent (enhances absorption).[7]

  • Inhalation: Move to fresh air immediately.

Disposal Classification
  • Waste Stream: Halogenated Organic Waste .

  • Reasoning: The fluorine atom on the phenyl ring requires this to be segregated from general non-halogenated organic solvents to prevent corrosion in incinerators and meet EPA/local regulations.

  • Labeling: Must explicitly list "Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate" on the tag.[1] Do not use generic "Organic Waste" labels for research intermediates.

References

  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate Safety Information. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • TCI Chemicals. (2025). General Safety Data for Isoxazole Derivatives. Retrieved from [1]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your vendor upon receipt of the chemical, as purity and synthesis byproducts can alter the hazard profile.)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.